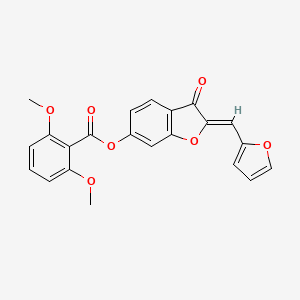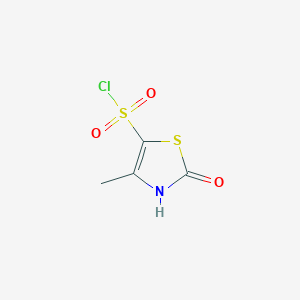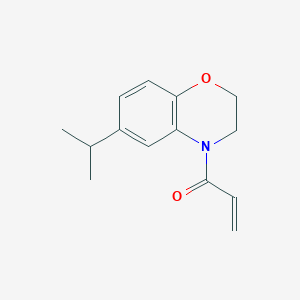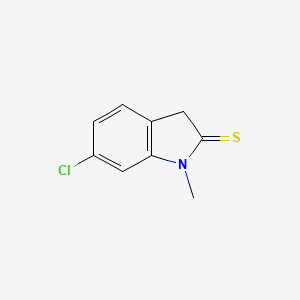![molecular formula C18H22ClN3O2S2 B3002805 6-Ethyl-2-(2-(phenylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216662-97-3](/img/structure/B3002805.png)
6-Ethyl-2-(2-(phenylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thieno[2,3-c]pyridine derivatives typically involves conventional techniques such as reactions of chloromethyl pyridine carboxylates with nucleophiles, as described in the synthesis of 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues . These methods can be adapted to synthesize the compound of interest by choosing appropriate starting materials and reaction conditions that would introduce the ethyl and phenylthioacetamido groups at the desired positions on the thieno[2,3-c]pyridine core.
Molecular Structure Analysis
The molecular structure of thieno[2,3-c]pyridine derivatives is characterized using techniques such as IR, MS, 1H, and 13C NMR . These methods provide detailed information about the functional groups present and the overall molecular architecture. The molecular orbital calculations, such as those performed with PM6 for bioactivity correlation, can also be applied to the compound to predict its electronic structure and potential reactivity .
Chemical Reactions Analysis
Thieno[2,3-c]pyridine derivatives undergo various chemical reactions, including interactions with O-nucleophiles and N-nucleophiles, leading to the formation of phenoxymethyl and methoxymethyl pyridine carboxylates, as well as dimethylaminomethyl pyridine carboxylates and dihydro pyrrolo[3,4-c]pyridin-3-ones . These reactions are indicative of the reactivity of the chloromethyl group in the pyridine carboxylates, which could be extrapolated to predict the reactivity of the compound under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-c]pyridine derivatives can be deduced from their synthesis and molecular structure. The antibacterial activity against various bacterial strains, such as Staphylococcus aureus and Escherichia coli, suggests that these compounds can potentially serve as antibacterial agents . The polymorphism observed in related compounds, as well as the detailed DFT calculations, provide insights into the stability, solubility, and crystalline properties that could be expected for the compound . Additionally, the thermal analysis and the study of solvent effects on the geometry and dipole moments of these compounds can inform predictions about the stability and solubility of the compound under different conditions .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- This compound is a part of a family of heterocyclic compounds used in various chemical syntheses. Its derivatives can undergo reactions like hydrolysis, recyclization, and chlorination to produce a range of heterocyclic compounds such as oxazinone derivatives, pyrimidinones, pyridothienopyrimidinones, and others, indicating a versatile role in synthetic organic chemistry (Al‐Sehemi & Bakhite, 2005).
Application in Antimicrobial Studies
- The compound is also studied for its potential in creating antimicrobial agents. Derivatives synthesized from this compound have shown significant in vitro antimicrobial activities, highlighting its potential in developing new antimicrobial drugs (Gad-Elkareem, Abdel-fattah & Elneairy, 2011).
Role in Anticancer Research
- Research has explored the use of this compound in the synthesis of potential anticancer agents. Derivatives of this compound have been tested for their effects on the proliferation of cancer cells, suggesting its potential use in the development of new anticancer therapies (Temple et al., 1983).
Development of Tuberculosis Treatments
- Another application is in the development of treatments for Mycobacterium tuberculosis. Derivatives of this compound have been investigated as inhibitors of tuberculosis bacteria, demonstrating potential as novel therapeutic agents against this disease (Samala et al., 2014).
Propiedades
IUPAC Name |
6-ethyl-2-[(2-phenylsulfanylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S2.ClH/c1-2-21-9-8-13-14(10-21)25-18(16(13)17(19)23)20-15(22)11-24-12-6-4-3-5-7-12;/h3-7H,2,8-11H2,1H3,(H2,19,23)(H,20,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSRMTRVQCSKOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CSC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-2-(2-(phenylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]-3-phenylpropanamide](/img/structure/B3002725.png)
![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B3002726.png)
![N-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]methanesulfonamide](/img/structure/B3002727.png)
![N-[2-amino-2-(4-methoxyphenyl)ethyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B3002730.png)

![2-amino-4-(3-chlorophenyl)-7-methyl-6-(3-morpholinopropyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B3002732.png)
![2-Dodecyl-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![1-[(2-Methoxyphenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B3002737.png)



![2-(4-chlorobenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3002744.png)